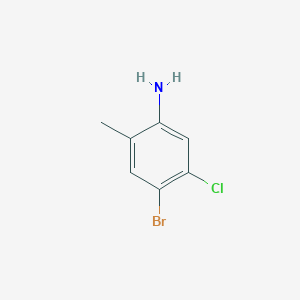

4-Bromo-5-chloro-2-methylaniline

Descripción

Overview of Aniline (B41778) Derivatives in Chemical Research

Aniline, a primary aromatic amine, and its derivatives are fundamental building blocks in the world of chemical synthesis. colab.wsresearchgate.net These compounds, characterized by an amino group attached to a benzene (B151609) ring, serve as crucial intermediates in the production of a vast array of industrial and commercial products. colab.wsontosight.aisci-hub.se Their applications span across the manufacturing of dyes and pigments, rubber processing chemicals, herbicides, and pharmaceuticals. ontosight.aisci-hub.sewikipedia.org For instance, aniline derivatives are precursors to azo dyes used extensively in the textile industry and are integral to the synthesis of pain relievers and antibacterial agents. ontosight.ai The versatility of aniline derivatives stems from the reactivity of the aromatic ring and the amino group, allowing for a wide range of chemical modifications. ontosight.aiwikipedia.org

Importance of Halogen Substituents in Aromatic Systems

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto an aromatic ring, a process known as halogenation, significantly influences the molecule's physical and chemical properties. libretexts.orgwikipedia.org Halogens are electronegative, leading to an inductive electron-withdrawing effect, which deactivates the aromatic ring towards electrophilic substitution. libretexts.orgmsu.edu However, they also possess lone pairs of electrons that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.comyoutube.com This dual electronic nature of halogens provides a powerful tool for chemists to control the reactivity and regioselectivity of subsequent reactions. msu.eduyoutube.com Furthermore, the presence of halogens can enhance the lipophilicity of a molecule and introduce specific steric and electronic interactions that are crucial in medicinal chemistry and materials science.

Contextualizing 4-Bromo-5-chloro-2-methylaniline within Substituted Anilines

This compound is a specific example of a polysubstituted aniline derivative. Its structure features a benzene ring with an amino group, a methyl group, a bromine atom, and a chlorine atom at defined positions. The presence of multiple, distinct substituents makes it a valuable intermediate in organic synthesis. clearsynth.com The combination of two different halogens (bromo and chloro) and a methyl group on the aniline core offers a unique pattern of reactivity and potential for further functionalization. The amino group strongly activates the ring towards electrophilic substitution and directs incoming groups to the ortho and para positions, while the methyl group provides a slight activating effect. wikipedia.org Conversely, the bromine and chlorine atoms are deactivating but also ortho, para-directing. masterorganicchemistry.comyoutube.com This interplay of electronic effects from the various substituents makes this compound a molecule with tailored reactivity for specific synthetic targets.

Hypotheses and Research Questions Pertaining to this compound

The unique substitution pattern of this compound raises several research questions and hypotheses. A primary area of investigation would be its utility as a precursor in the synthesis of complex, biologically active molecules. The distinct electronic environment of each unsubstituted position on the aromatic ring could allow for highly selective subsequent reactions. For example, researchers might hypothesize that the position ortho to the amino group and meta to the halogens would be the most nucleophilic and therefore the most likely site for electrophilic attack.

Another research avenue could explore its potential in materials science. The presence of heavy atoms like bromine and chlorine could impart interesting photophysical or electronic properties to polymers or other materials derived from this compound. A key research question would be how the specific arrangement of the substituents influences properties such as conductivity, luminescence, or thermal stability. Furthermore, studies could investigate the controlled, selective removal or transformation of one halogen over the other, which would open up pathways to a wider range of derivatives.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇BrClN |

| Molecular Weight | 220.494 g/mol chemsrc.com |

| CAS Number | 30273-47-3 nih.gov |

| Melting Point | 98-101 °C chemsrc.commyskinrecipes.com |

| Boiling Point | 292.0±35.0 °C at 760 mmHg chemsrc.com |

| Density | 1.6±0.1 g/cm³ chemsrc.com |

| Flash Point | 130.4±25.9 °C chemsrc.com |

| LogP | 3.30 chemsrc.com |

| Refractive Index | 1.621 echemi.com |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While a comprehensive set of spectra is not publicly available, typical data would include:

¹H NMR: Would show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling constants influenced by the electronic effects of the substituents.

¹³C NMR: Would reveal the chemical shifts of the seven carbon atoms in the molecule, providing information about the electronic environment of each carbon.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragmentation patterns. chemicalbook.com

Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the N-H stretches of the amino group, C-H stretches of the aromatic ring and methyl group, and C-N and C-halogen bond vibrations.

Synthesis of this compound

The synthesis of polysubstituted anilines like this compound typically involves a multi-step process. A plausible synthetic route could start from a simpler, commercially available substituted aniline or toluene (B28343) derivative. For instance, one could begin with 2-methylaniline (o-toluidine). The amino group would first be protected, often by acetylation with acetic anhydride (B1165640) to form N-(2-methylphenyl)acetamide. google.comlearncbse.in This protection is necessary to prevent oxidation of the amino group and to control the regioselectivity of the subsequent halogenation steps.

The protected intermediate would then undergo bromination and chlorination. The order of these steps would be critical to achieving the desired substitution pattern. Electrophilic aromatic substitution reactions, such as halogenation, are guided by the directing effects of the existing substituents. wikipedia.org The acetylamino group is a strong ortho, para-director, as is the methyl group. Therefore, careful selection of reaction conditions, including the halogenating agents and catalysts, would be required to introduce the bromine and chlorine atoms at the correct positions. For example, bromination might be achieved using bromine in acetic acid, and chlorination could be accomplished with a source of electrophilic chlorine. prepchem.com

Finally, the protecting acetyl group would be removed by hydrolysis, typically under acidic or basic conditions, to yield the final product, this compound. google.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-5-chloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYZAFFWRFOHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428268 | |

| Record name | 4-bromo-5-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-47-3 | |

| Record name | 4-bromo-5-chloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30273-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Fate, Ecotoxicity, and Remediation Strategies Focus on Chemical Behavior

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as sunlight (photolysis), water (hydrolysis), and reactions with atmospheric radicals. Specific experimental data on the abiotic degradation of 4-Bromo-5-chloro-2-methylaniline is limited in publicly available scientific literature. However, its behavior can be inferred from the known reactivity of its constituent functional groups and studies on structurally similar compounds.

Direct photolysis occurs when a chemical absorbs light and is transformed. Aromatic amines and halogenated aromatic compounds can undergo photolysis in the environment. For instance, the structurally related compound 5-Chloro-o-toluidine is expected to absorb sunlight, suggesting a potential for direct photolysis on soil surfaces nih.gov. Given the presence of the aniline (B41778) moiety and the halogen substituents, it is plausible that this compound also absorbs light in the environmentally relevant ultraviolet (UV) spectrum, potentially leading to its degradation.

In aqueous environments, the photolytic degradation of halogenated anilines can proceed through various mechanisms, including dehalogenation (the removal of a halogen atom) and oxidation of the amino group. The presence of both bromine and chlorine atoms may lead to a complex series of photoproducts. In the atmosphere, volatile organic compounds are primarily degraded by gas-phase reactions with photochemically generated reactive species.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Anilines are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-nitrogen bond in the aniline structure is stable, and the carbon-halogen bonds on the aromatic ring are also generally resistant to hydrolysis. While no specific hydrolysis data for this compound was found, it is expected to be hydrolytically stable in the environment, similar to other chlorinated anilines.

In the troposphere, the primary degradation pathway for many organic compounds is through reaction with hydroxyl radicals (•OH). These highly reactive species can initiate the oxidation of aromatic compounds. The reaction of hydroxyl radicals with anilines can occur via two main pathways: addition to the aromatic ring or hydrogen abstraction from the amino group.

Biotransformation and Biodegradation Potential

Biotransformation and biodegradation refer to the breakdown of organic compounds by living organisms, primarily microorganisms. These processes are crucial for the removal of pollutants from the environment.

The biodegradation of halogenated anilines has been the subject of numerous studies, as these compounds can be persistent environmental pollutants. The presence of halogen atoms on the aromatic ring generally increases the recalcitrance of anilines to microbial degradation. The position and number of halogen substituents significantly affect the rate and pathway of biodegradation.

Under aerobic conditions, the initial step in the degradation of chloroanilines often involves the action of dioxygenase enzymes, which hydroxylate the aromatic ring to form a substituted catechol frontiersin.orgnih.gov. This catechol intermediate is then subject to ring cleavage, leading to the breakdown of the aromatic structure frontiersin.org. In some cases, dehalogenation can occur as an initial step, producing a less halogenated aniline that is more amenable to degradation frontiersin.org.

The presence of both a bromine and a chlorine atom on the aromatic ring of this compound likely makes it more resistant to microbial attack than monochlorinated anilines. The methyl group may also influence the degradation pathway. For instance, in the degradation of some methylated and chlorinated aromatic compounds, the methyl group can be initially oxidized.

The metabolic pathways for the degradation of halogenated anilines are diverse and depend on the specific microorganism and the environmental conditions. For chloroanilines, two primary aerobic degradation pathways have been proposed frontiersin.orgnih.gov:

Dioxygenation and Formation of Chlorinated Catechols: An aniline dioxygenase can hydroxylate the aromatic ring to form a chlorinated catechol. This is a common initial step in the aerobic degradation of many aromatic compounds frontiersin.org. The resulting catechol can then undergo either ortho- or meta-cleavage, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively, leading to intermediates that can enter central metabolic pathways frontiersin.org.

Dehalogenation: In some instances, the initial step can be the removal of the halogen substituent. This can occur through hydrolytic, reductive, or oxidative mechanisms. Reductive dehalogenation is more common under anaerobic conditions.

For this compound, it is plausible that microbial degradation, if it occurs, would proceed through a pathway involving initial dioxygenation to form a bromo-chloro-methyl-substituted catechol. The subsequent steps would involve ring cleavage and further degradation. The relative ease of removal of the bromine versus the chlorine atom would also be a determining factor in the metabolic pathway.

It is important to note that the biodegradation of highly halogenated aromatic compounds is often slow and may require the presence of specialized microbial communities. The persistence of this compound in the environment will ultimately depend on the interplay between these abiotic and biotic degradation processes.

Environmental Mobility and Adsorption to Soil Components

The environmental mobility of this compound, a halogenated aniline, is fundamentally governed by its partitioning behavior between water and soil or sediment. This partitioning is primarily controlled by the compound's affinity for organic matter and clay minerals within the soil matrix. Aromatic amines as a class are known to bind strongly to humus or organic matter, largely due to the high reactivity of the aromatic amino group nih.govnih.gov. This suggests that the mobility of this compound may be limited in soils with high organic content. The extent of this binding, or sorption, is a critical factor in determining whether the compound will remain localized near the source of contamination or migrate through the soil profile, potentially reaching groundwater.

Sorption to Humic Matter and Organic Carbon

The primary mechanism for the retention of non-ionic organic compounds like halogenated anilines in soil is sorption to soil organic matter (SOM), particularly humic substances. For many neutral hydrophobic organic compounds, the sorption coefficient (Kd) is directly proportional to the fraction of organic carbon (foc) in the soil. This relationship allows for the use of a normalized organic carbon-water partitioning coefficient (Koc), which provides a standardized measure of a chemical's tendency to adsorb to soil organic matter, independent of the specific soil's organic content.

The interaction between the aniline derivative and organic matter involves various intermolecular forces, including hydrophobic interactions, van der Waals forces, and potentially more specific interactions like hydrogen bonding and charge-transfer mechanisms. For anilines, which are basic compounds, the soil pH is a crucial variable. At a pH below the compound's pKa, the amine group will be protonated, forming a cation. This cationic form can then participate in ion exchange reactions with negatively charged sites on clay minerals and humic acids, leading to stronger sorption than the neutral molecule.

Table 1: Organic Carbon-Water Partitioning Coefficients (Koc) for Selected Anilines

| Compound | Log Kow | Log Koc (Experimental/Estimated) |

|---|---|---|

| Aniline | 0.90 nih.gov | 1.64 - 2.69 nih.gov |

| 3-Chloroaniline | 1.88 nih.gov | ~2.5 (QSAR Estimate) rivm.nl |

| 4-Chloroaniline | 1.83 nih.gov | 1.98 - 3.18 nih.gov |

Note: Koc values for anilines can vary significantly based on soil type, pH, and the high reactivity of the amino group, which can lead to stronger binding than predicted by Log Kow alone. nih.govnih.gov

Leaching Potential in Soil Systems

The leaching potential of a chemical is its propensity to move downward through the soil profile with infiltrating water. This is inversely related to its sorption affinity. Compounds with low Koc values and high water solubility are generally considered to have a high leaching potential.

For this compound, its behavior as a weak base is critical. In acidic soils, the compound is more likely to exist in its protonated, cationic form. Cations generally adsorb more strongly to negatively charged soil colloids (clay and organic matter) than their neutral counterparts nih.gov. This increased sorption would significantly reduce its mobility and, consequently, its leaching potential. Conversely, in neutral to alkaline soils (pH > pKa), the compound will predominantly be in its neutral, less strongly adsorbed form, making it more mobile and susceptible to leaching. The water solubility of halogenated anilines, which is generally low to moderate, also plays a role. researchgate.netrivm.nl. Therefore, the risk of this compound leaching into groundwater is highly dependent on specific soil properties, particularly organic carbon content and pH.

Analytical Methods for Environmental Monitoring (excluding basic identification)

Advanced analytical methods are required for the trace detection and quantification of this compound in complex environmental matrices such as soil, water, and sediment. These techniques must offer high sensitivity and selectivity to overcome interferences from other compounds present in the sample.

Chromatographic Techniques for Trace Detection

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the cornerstones for the analysis of halogenated anilines in environmental samples. researchgate.net To achieve the low detection limits necessary for environmental monitoring, these separation techniques are typically coupled with highly sensitive detectors, most notably mass spectrometers.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for analyzing aniline derivatives. nih.gov Following extraction from the sample matrix (e.g., via liquid-liquid or solid-phase extraction), the analyte is separated on a capillary GC column and subsequently ionized and detected by a mass spectrometer. epa.gov For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. nih.gov GC-MS/MS offers significantly lower detection limits compared to single quadrupole GC/MS by reducing chemical noise through selected reaction monitoring (SRM). nih.gov EPA Method 8131 provides guidance for the analysis of aniline derivatives by GC, recommending GC/MS for absolute analyte identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC, or more commonly Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (LC-MS/MS) is an increasingly popular alternative to GC-MS. nih.gov A key advantage of LC-MS/MS is that it often allows for direct injection of aqueous samples with minimal preparation, reducing analysis time and potential for analyte loss. nih.govrivm.nl This method avoids the need for derivatization, which can sometimes be required for GC analysis of polar compounds. However, ionization efficiency in LC-MS can be highly dependent on the specific structure of the aniline isomer, with some ortho-substituted chloroanilines showing lower ion yields. nih.govrivm.nl

Table 2: Comparison of Chromatographic Techniques for Halogenated Aniline Analysis

| Technique | Sample Preparation | Sensitivity | Selectivity | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| GC-MS | Typically requires extraction (LLE/SPE). nih.gov | Good | Good | Robust, established methods (e.g., EPA 8131) nih.gov. | May require derivatization for some compounds; extraction can be labor-intensive. nih.gov |

| GC-MS/MS | Requires extraction (LLE/SPE). nih.gov | Excellent | Excellent | ~10-fold more sensitive than GC/MS nih.gov; superior for complex matrices. | Higher instrument cost. |

| LC-MS/MS | Often allows for direct injection of water samples. nih.govrivm.nl | Excellent | Excellent | High throughput, minimal sample prep. researchgate.net | Ionization efficiency can be variable for different isomers. nih.govrivm.nl |

Spectroscopic Methods for Environmental Samples

While chromatography is dominant for quantification, advanced spectroscopic methods offer unique capabilities for detection and for studying the fate of contaminants in environmental systems.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is an ultra-sensitive technique that can detect molecules at extremely low concentrations, potentially down to the single-molecule level. nih.gov The technique works by adsorbing the target analyte onto a roughened noble metal surface (like silver or gold nanoparticles), which dramatically enhances the Raman scattering signal, providing a unique molecular fingerprint. nih.govnih.gov SERS is particularly promising for the in-situ detection of pollutants in water because it requires minimal sample preparation and can provide rapid analysis. nih.govacs.org Its application for detecting aromatic amines and other contaminants in water at parts-per-billion (ppb) levels or lower has been demonstrated. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for trace environmental quantification due to its lower sensitivity compared to MS, NMR is a powerful tool for structural elucidation and for studying the metabolic fate of contaminants. For instance, 1H NMR and 13C NMR can be used to analyze the transformation products of halogenated anilines in biological systems, such as in soil organisms. Low-temperature NMR has been used to study the rotational barriers and electronic structures of substituted anilines, providing fundamental data that can help predict their environmental interactions.

Mechanistic Studies of 4 Bromo 5 Chloro 2 Methylaniline and Its Derivatives

Understanding Structure-Reactivity Relationships

The reactivity of an aromatic compound is significantly influenced by the nature and position of its substituents. In 4-Bromo-5-chloro-2-methylaniline, the amino, methyl, bromo, and chloro groups attached to the benzene (B151609) ring dictate its chemical behavior.

Influence of Halogen and Methyl Substituents on Electronic and Steric Effects

The substituents on the aniline (B41778) ring exert both electronic and steric effects, which in turn modulate the electron density distribution and accessibility of reactive sites.

Electronic Effects:

Methyl Group (-CH₃): The methyl group is a weak activating group. It donates electron density to the ring primarily through a +I (inductive) effect and also through hyperconjugation.

Halogen Substituents (-Br and -Cl): Halogens are a unique class of substituents. They are deactivating yet ortho-, para-directing. libretexts.org Their high electronegativity leads to a strong -I (inductive) effect, which withdraws electron density from the ring, making it less reactive towards electrophiles compared to benzene. libretexts.org However, they also possess a +R (resonance) effect due to the lone pairs of electrons, which can be donated to the ring. libretexts.org This resonance effect directs incoming electrophiles to the ortho and para positions. In the case of this compound, the combined inductive withdrawal of two halogen atoms significantly deactivates the ring.

A summary of the electronic effects of the substituents is presented in the table below.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -NH₂ | -I (Weak) | +R (Strong) | Activating | Ortho, Para |

| -CH₃ | +I (Weak) | Hyperconjugation | Activating | Ortho, Para |

| -Br | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

| -Cl | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

Steric Effects:

The spatial arrangement of the substituents also plays a critical role in the reactivity of this compound. The methyl group at the C2 position and the chlorine atom at the C5 position sterically hinder the adjacent positions. This steric hindrance can influence the regioselectivity of reactions, favoring substitution at less crowded sites. For instance, the ortho position to the amino group (C6) is sterically hindered by the adjacent chlorine atom, potentially reducing its reactivity.

Impact on Reaction Mechanisms and Pathways

The electronic and steric effects of the substituents have a profound impact on the mechanisms and pathways of reactions involving this compound.

The presence of multiple substituents can also lead to different reaction pathways. For example, in reactions involving the amino group, such as diazotization followed by substitution, the electronic nature of the ring will influence the stability of the intermediate diazonium salt. The electron-withdrawing halogens can affect the nucleophilicity of the amino group.

Recent studies on the electrochemical halogenation of anilines have demonstrated that reaction conditions can be tuned to control the degree of substitution. acs.orgacs.org By controlling the electrode potential, it is possible to selectively generate mono- or di-halogenated products. acs.orgacs.org This level of control is achieved by manipulating the generation of different reactive halogen species (X• or X+). acs.orgacs.org Such a strategy could potentially be applied to the further functionalization of this compound.

In Silico Modeling of Molecular Interactions

Computational chemistry provides powerful tools to investigate the properties and interactions of molecules at an atomic level. In silico modeling can offer valuable insights into the behavior of this compound and its derivatives.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org For derivatives of this compound with potential biological activity, molecular docking simulations can be employed to study their interactions with protein targets.

These simulations would involve:

Preparation of the Ligand: Building the 3D structure of the this compound derivative and optimizing its geometry.

Preparation of the Receptor: Obtaining the 3D structure of the biological target, typically a protein, from a repository like the Protein Data Bank.

Docking Simulation: Using a docking program to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: Evaluating the binding affinity of the ligand for the receptor using a scoring function and analyzing the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

For example, if a derivative of this compound were to be investigated as an inhibitor of a specific enzyme, docking studies could reveal key amino acid residues in the active site that interact with the molecule, guiding the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their activity.

The development of a QSAR model typically involves the following steps:

Data Set: A series of this compound derivatives with experimentally determined biological activities is required.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using statistical parameters and validation techniques. nih.gov

A hypothetical QSAR data table for a series of this compound derivatives is shown below.

| Compound | Substituent at R | LogP | Molecular Weight | Electronic Energy | Predicted Activity |

| 1 | -H | 3.1 | 220.5 | -1500 | 5.2 |

| 2 | -F | 3.2 | 238.5 | -1550 | 5.5 |

| 3 | -OH | 2.8 | 236.5 | -1520 | 4.9 |

| 4 | -OCH₃ | 3.0 | 250.5 | -1540 | 5.1 |

Non-Covalent Interactions Analysis

Non-covalent interactions play a crucial role in determining the structure and function of molecules. acs.org For this compound, several types of non-covalent interactions are significant.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the nitrogen and halogen atoms can act as hydrogen bond acceptors.

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonds, which are attractive interactions between an electrophilic region on the halogen atom and a nucleophilic site. rsc.orgnih.gov The strength of the halogen bond depends on the polarizability of the halogen, with iodine forming stronger halogen bonds than bromine, and bromine stronger than chlorine. nih.gov

π-Interactions: The aromatic ring can engage in π-π stacking interactions with other aromatic systems and anion-π interactions. nih.gov

Computational methods such as Hirshfeld surface analysis can be used to visualize and quantify these non-covalent interactions in the crystal structure of this compound and its derivatives. nih.gov Understanding these interactions is vital for predicting the crystal packing and solid-state properties of these compounds.

Future Research Directions and Emerging Applications

Exploration of Novel Derivatization Strategies

The strategic placement of bromine, chlorine, and amine functionalities on the aniline (B41778) ring of 4-bromo-5-chloro-2-methylaniline opens up a wide array of possibilities for creating new derivatives. Future research is poised to explore these opportunities to synthesize compounds with tailored properties for various applications.

The amine group serves as a primary site for derivatization. Standard reactions such as acylation, alkylation, and diazotization can be employed to introduce a diverse range of functional groups. For instance, acylation with various acid chlorides or anhydrides can yield a library of amide derivatives. These amides could be investigated for their potential as pharmaceutical intermediates or as building blocks for complex polymers.

Furthermore, the bromine and chlorine atoms provide handles for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings can be utilized to form new carbon-carbon and carbon-heteroatom bonds at these positions. This allows for the introduction of aryl, alkyl, and alkynyl groups, significantly expanding the structural diversity of accessible derivatives. Research into the selective coupling of either the bromine or chlorine atom, based on their differential reactivity, would be a particularly valuable area of investigation.

A related compound, 5-bromo-4-fluoro-2-methylaniline (B104819), demonstrates the potential for multiple reaction pathways, including cross-coupling at the bromide position and nucleophilic substitution of the amine. ossila.com Similar strategies can be envisioned for this compound, offering a rich field for synthetic exploration.

Advanced Catalysis in Reactions Involving this compound

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound in an efficient and selective manner. Future research in this area will likely focus on several key aspects:

Photoredox Catalysis: Recent advancements in photoredox catalysis offer a powerful tool for activating and functionalizing aromatic compounds under mild conditions. acs.org Research into the application of photoredox catalysts for reactions involving this compound could lead to novel transformations that are not accessible through traditional thermal methods. For example, photoinduced methods have been successfully employed for the difluoroalkylation of anilines, a transformation of significant interest in medicinal chemistry. acs.org

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound is a significant challenge and a key area for future research. The development of chiral catalysts for enantioselective transformations, such as asymmetric hydrogenation or C-H functionalization, would provide access to enantiomerically pure compounds with potential applications in pharmaceuticals and as chiral ligands in catalysis.

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis and organocatalysis, can enable novel and efficient reaction pathways. Investigating dual catalytic systems for the functionalization of this compound could lead to the development of highly selective and atom-economical synthetic methods.

Integration into Advanced Functional Materials

The unique electronic and structural features of this compound make it a promising building block for the synthesis of advanced functional materials. Halogenated aromatic compounds are recognized as important intermediates in the synthesis of various bioactive substances. researchgate.net

Organic Electronics: The incorporation of this compound derivatives into organic semiconductors, liquid crystals, and other functional materials is an area ripe for exploration. The presence of heavy atoms like bromine and chlorine can influence the photophysical properties of organic molecules, potentially leading to materials with enhanced performance in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Polymers and Dendrimers: The difunctional nature of this compound (amine and halogen groups) makes it a suitable monomer for the synthesis of novel polymers and dendrimers. These materials could possess unique properties, such as high thermal stability, flame retardancy, and specific optical or electronic characteristics, depending on the polymer architecture and the nature of the co-monomers.

Further Elucidation of Biological Mechanisms of Action

While the biological activity of this compound itself is not extensively documented, its derivatives hold promise in the field of medicinal chemistry. A notable example is the use of the structurally similar 5-bromo-4-fluoro-2-methylaniline in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that acts as a tumor suppressor. ossila.com These MDL compounds have been shown to increase the deacetylase activity of SIRT6, leading to a decrease in histone levels in human hepatocellular carcinoma cells. ossila.com

Future research should focus on synthesizing a library of derivatives of this compound and screening them for a wide range of biological activities. This could include investigations into their potential as:

Enzyme Inhibitors or Activators: Targeting specific enzymes involved in disease pathways.

Receptor Ligands: Developing molecules that can modulate the activity of cellular receptors.

Antimicrobial or Antiviral Agents: Exploring their potential to combat infectious diseases.

Detailed structure-activity relationship (SAR) studies will be crucial to understand how modifications to the this compound scaffold affect biological activity and to guide the design of more potent and selective compounds.

Sustainable Synthesis and Environmental Impact Mitigation

The development of environmentally friendly and sustainable methods for the synthesis and handling of this compound is a critical area of future research.

Green Synthesis Routes: Traditional methods for the synthesis of halogenated anilines often involve harsh reagents and generate significant waste. Future research should focus on developing greener synthetic protocols. This could include the use of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. tandfonline.comresearchgate.net

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up.

Greener brominating and chlorinating agents: Replacing hazardous reagents like elemental bromine with safer alternatives is a key goal. For example, the use of a ceric ammonium (B1175870) nitrate–KBr combination for bromination offers a greener alternative to bromine. acs.org

Electrochemical methods: Electrochemical synthesis provides a way to perform halogenation reactions without the need for chemical oxidants, offering a more sustainable approach. acs.org

Environmental Fate and Degradation: Understanding the environmental persistence and degradation pathways of this compound and its derivatives is essential for assessing their environmental impact. Chlorinated anilines are known to be persistent in the environment and can be toxic to aquatic organisms. mdpi.com Future research should investigate the biodegradability of this compound and its derivatives. Studies have shown that the biodegradation of chlorinated anilines can be influenced by the presence of other compounds and the inoculum size of bacteria. nih.gov Advanced oxidation processes (AOPs) are also being explored for the degradation of aniline and its derivatives in wastewater. mdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 4-Bromo-5-chloro-2-methylaniline?

- Methodological Answer :

- 1H/13C NMR : Identify substitution patterns (e.g., aromatic protons, methyl group). The methyl group at position 2 and halogen substituents (Br at position 4, Cl at position 5) produce distinct splitting patterns .

- Mass Spectrometry (MS) : Confirm molecular weight (average mass: 220.494; monoisotopic mass: 218.945) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for structurally similar halogenated anilines (e.g., 5-Bromo-3-chloro-2-fluoroaniline) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Stepwise Halogenation : Start with 2-methylaniline.

- Bromination : Use Br₂ in acetic acid or HBr/H₂O₂ to introduce bromine at position 4 .

- Chlorination : Employ Cl₂ gas or N-chlorosuccinimide (NCS) under controlled conditions to add chlorine at position 5 .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound (95% purity reported) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 0–6°C to prevent oxidation or degradation, as recommended for halogenated anilines .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data during characterization?

- Methodological Answer :

- Cross-Validation :

- HPLC-PDA : Check purity (>95%) to rule out impurities affecting NMR signals .

- Isotopic Pattern Analysis : Confirm molecular ion clusters in MS (e.g., Br/Cl isotopic signatures) .

- Crystallographic Confirmation : If NMR/MS discrepancies persist, use single-crystal X-ray diffraction to unambiguously assign the structure, as applied to analogs like 4-Bromo-2-fluoroaniline .

Q. What factors govern the regioselectivity of halogenation in synthesizing polyhalogenated anilines?

- Methodological Answer :

- Electronic Effects : The electron-donating NH₂ group directs electrophilic substitution to positions ortho/para.

- Steric Hindrance : The methyl group at position 2 blocks bromination/chlorination at adjacent positions, favoring substitution at positions 4 and 5 .

- Reagent Choice : Lewis acids (e.g., FeCl₃) enhance selectivity during chlorination .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Pd catalysts. Compare activation energies for Br vs. Cl reactivity .

- Hammett Parameters : Assess substituent effects on reaction rates (σ values for Br/Cl/methyl groups) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported purity values (e.g., 95% vs. 97–98%) across sources?

- Methodological Answer :

- Analytical Harmonization :

- Use standardized methods (e.g., USP/Ph. Eur. protocols) for HPLC purity assessment .

- Compare with elemental analysis (C, H, N, Br, Cl) to validate stoichiometry .

- Supplier Verification : Cross-reference CAS RN 30273-47-3 and ChemSpider ID 5509971 to ensure compound identity .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

- Methodological Answer :

- Reaction Optimization :

- Use lower temperatures (e.g., microwave-assisted synthesis) to reduce thermal degradation.

- Add radical scavengers (e.g., BHT) to suppress side reactions .

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇BrClN | |

| CAS RN | 30273-47-3 | |

| Average Mass | 220.494 | |

| Monoisotopic Mass | 218.945 | |

| Purity | 95% | |

| Recommended Storage | 0–6°C, inert atmosphere, dark |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.